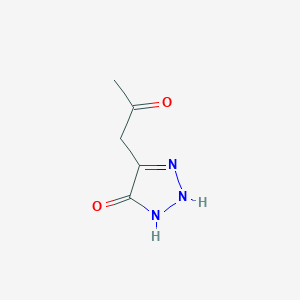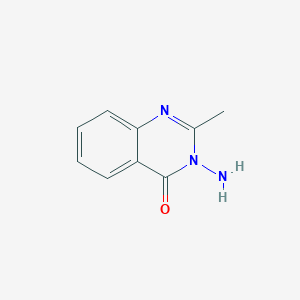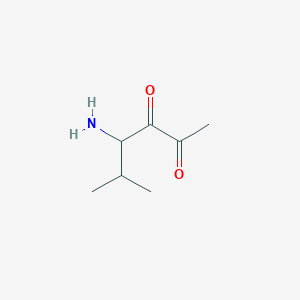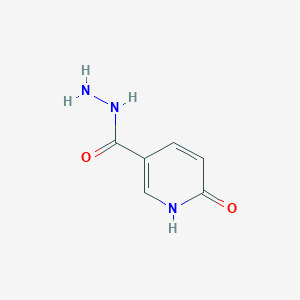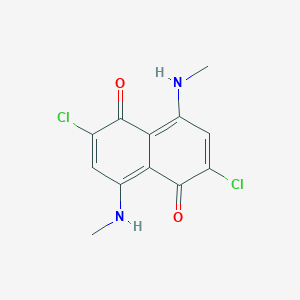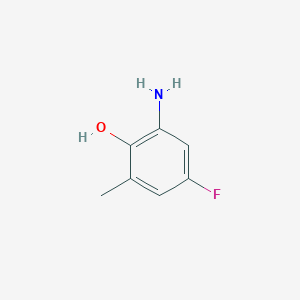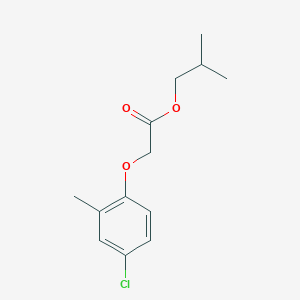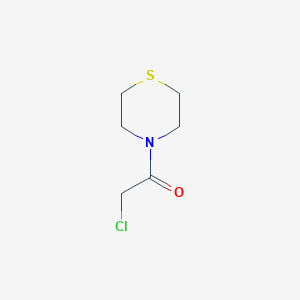
4-(2-Chloroacetyl) thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroacetyl) thiomorpholine is a chemical compound that has been widely studied for its potential use in scientific research. It is a thiomorpholine derivative that has been synthesized using various methods, and has been found to have a number of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-(2-Chloroacetyl) thiomorpholine is not yet fully understood. However, it is believed to work by modifying the structure of proteins and other biomolecules, which can alter their function and activity. This modification can occur through the formation of covalent bonds between the thiomorpholine moiety and the target molecule.
Biochemical and Physiological Effects:
4-(2-Chloroacetyl) thiomorpholine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It has also been found to have anti-inflammatory properties, and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-Chloroacetyl) thiomorpholine in lab experiments is its high purity and stability. This makes it a reliable reagent for the modification of proteins and other biomolecules. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-(2-Chloroacetyl) thiomorpholine. One area of focus could be on its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Another area of focus could be on its use as a tool for studying protein-protein interactions and other biomolecular interactions. Additionally, research could be conducted to explore the potential of 4-(2-Chloroacetyl) thiomorpholine as a diagnostic tool for the detection of certain diseases.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroacetyl) thiomorpholine has been widely studied for its potential use in scientific research. It has been found to have a number of applications in the fields of neuroscience, pharmacology, and biochemistry. Specifically, it has been used as a reagent for the modification of proteins, peptides, and other biomolecules. It has also been used as a tool for studying the interactions between proteins and other biomolecules.
Eigenschaften
CAS-Nummer |
137860-92-5 |
|---|---|
Produktname |
4-(2-Chloroacetyl) thiomorpholine |
Molekularformel |
C6H10ClNOS |
Molekulargewicht |
179.67 g/mol |
IUPAC-Name |
2-chloro-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C6H10ClNOS/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 |
InChI-Schlüssel |
HODFITYCRNUPMT-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=O)CCl |
Kanonische SMILES |
C1CSCCN1C(=O)CCl |
Synonyme |
Thiomorpholine, 4-(chloroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


